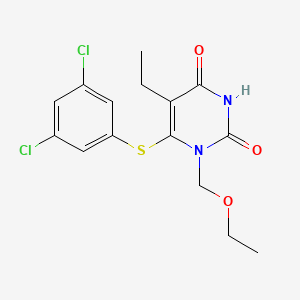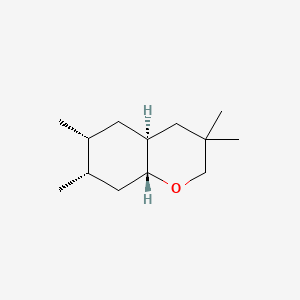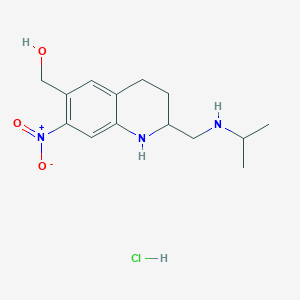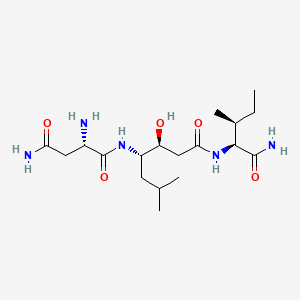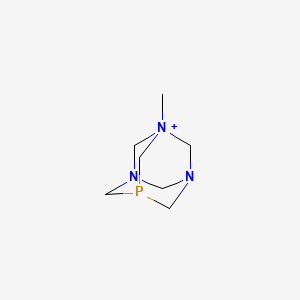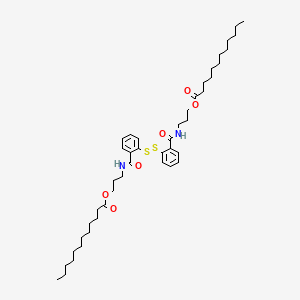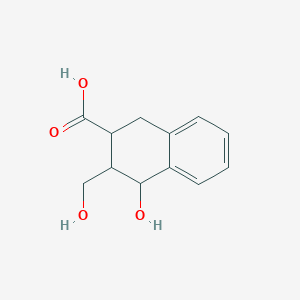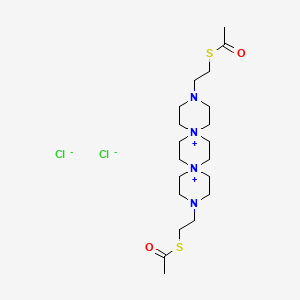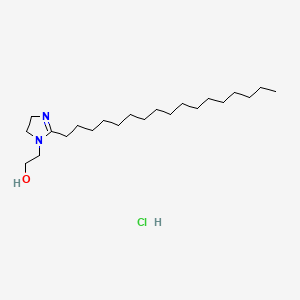
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride is a chemical compound with the molecular formula C20H40N2O·HCl. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride typically involves the reaction of heptadecylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an imidazoline intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: Alcohol or water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Mixing: Heptadecylamine and glyoxal are mixed in a reactor.
Reaction: The mixture is heated to the desired temperature in the presence of an acid catalyst.
Hydrolysis: The imidazoline intermediate is hydrolyzed to form the final product.
Purification: The product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imidazole derivatives with various functional groups
Reduction: Imidazoline derivatives
Substitution: Alkylated or acylated imidazole compounds
Applications De Recherche Scientifique
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential antimicrobial properties and its ability to disrupt bacterial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death. The molecular targets include:
Lipid Bilayers: Disruption of membrane integrity
Proteins: Interaction with membrane-bound proteins, affecting their function
Comparaison Avec Des Composés Similaires
2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride can be compared with other similar compounds, such as:
2-Heptadecyl-4,5-dihydro-1H-imidazole: Lacks the ethanol group, resulting in different solubility and reactivity.
2-Heptadecyl-2-imidazoline: Contains an imidazoline ring instead of imidazole, affecting its chemical properties.
2-Heptadecylglyoxalidine: Another derivative with distinct functional groups, leading to varied applications.
The uniqueness of this compound lies in its specific structure, which imparts unique surfactant properties and makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
94160-10-8 |
|---|---|
Formule moléculaire |
C22H45ClN2O |
Poids moléculaire |
389.1 g/mol |
Nom IUPAC |
2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C22H44N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;/h25H,2-21H2,1H3;1H |
Clé InChI |
LBEJEZHDEBDLKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NCCN1CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



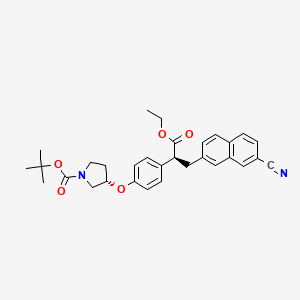
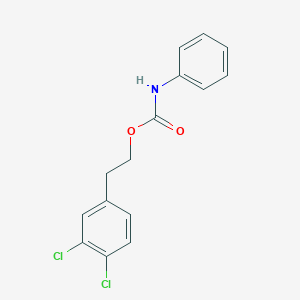
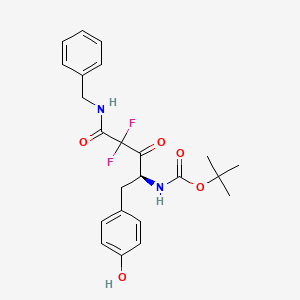

![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
